molecular formula C21H14ClN3O2 B4245259 N~1~-(3-Chlorophenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-YL)benzamide

N~1~-(3-Chlorophenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-YL)benzamide

Cat. No.: B4245259
M. Wt: 375.8 g/mol
InChI Key: NOLSQNVEWPVSOV-UHFFFAOYSA-N
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Description

N~1~-(3-Chlorophenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-YL)benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-Chlorophenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-YL)benzamide typically involves the formation of the oxadiazole ring followed by the introduction of the benzamide and chlorophenyl groups. A common synthetic route may include:

    Formation of the Oxadiazole Ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid or its derivative under acidic or basic conditions.

    Introduction of the Benzamide Group: The oxadiazole intermediate can be reacted with a benzoyl chloride in the presence of a base to form the benzamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-Chlorophenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-YL)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions can modify the oxadiazole ring or the benzamide group.

    Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(3-Chlorophenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-YL)benzamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.

Comparison with Similar Compounds

N~1~-(3-Chlorophenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-YL)benzamide can be compared with other oxadiazole derivatives, such as:

  • N-(4-chlorophenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
  • N-(3-bromophenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

These compounds share similar structures but may exhibit different chemical and biological properties due to variations in their substituent groups.

Properties

IUPAC Name

N-(3-chlorophenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O2/c22-17-10-5-11-18(13-17)23-19(26)15-8-4-9-16(12-15)21-25-24-20(27-21)14-6-2-1-3-7-14/h1-13H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLSQNVEWPVSOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)C(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-(3-Chlorophenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-YL)benzamide
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